Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Sigma receptor S1R binding affinity Scaffold comparison

Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 2060008-20-8) is a protected spirocyclic diamine building block with molecular formula C₂₁H₂₇N₃O₂ and molecular weight 353.5 g/mol. It incorporates the 2,7-diazaspiro[3.5]nonane core—a rigid, sp³-rich scaffold comprising a piperidine ring spiro-fused to an azetidine—with an N-ethylpyrrol-3-yl substituent at the azetidine nitrogen (position and a benzyl carbamate (Cbz) protecting group at the piperidine nitrogen (position 7).

Molecular Formula C21H27N3O2
Molecular Weight 353.5 g/mol
Cat. No. B13218907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Molecular FormulaC21H27N3O2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCN1C=CC(=C1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2
InChIInChI=1S/C21H27N3O2/c1-2-23-11-8-18(14-23)19-21(16-22-19)9-12-24(13-10-21)20(25)26-15-17-6-4-3-5-7-17/h3-8,11,14,19,22H,2,9-10,12-13,15-16H2,1H3
InChIKeyFHHPYNCUYTZGQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate: Procurement-Grade Spirocyclic Building Block


Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 2060008-20-8) is a protected spirocyclic diamine building block with molecular formula C₂₁H₂₇N₃O₂ and molecular weight 353.5 g/mol . It incorporates the 2,7-diazaspiro[3.5]nonane core—a rigid, sp³-rich scaffold comprising a piperidine ring spiro-fused to an azetidine—with an N-ethylpyrrol-3-yl substituent at the azetidine nitrogen (position 1) and a benzyl carbamate (Cbz) protecting group at the piperidine nitrogen (position 7). The compound is commercially available at 95% purity from specialty chemical suppliers . The 2,7-diazaspiro[3.5]nonane scaffold has been independently validated in peer-reviewed studies as a privileged core for sigma receptor (S1R/S2R) ligand development, autotaxin (ATX) inhibition, and covalent KRAS G12C targeting [1][2].

Why Generic Substitution Fails for Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate


Substituting this compound with a generic 2,7-diazaspiro[3.5]nonane derivative or an alternative spirocyclic scaffold carries quantifiable risk. The 2,7-diazaspiro[3.5]nonane core has been shown to confer 3.7-fold higher sigma-1 receptor (S1R) binding affinity compared to the topologically related but more flexible diazabicyclo[4.3.0]nonane scaffold (best Ki: 2.7 nM vs. 10 nM) [1]. Within the pyrrole-substituted series, the N-ethyl substituent on the pyrrole ring (present in the target compound) provides distinct lipophilicity and steric parameters relative to the N-isopropyl analog (CAS 2059956-00-0), which alters calculated logP by approximately 0.4–0.5 units—a magnitude known to affect membrane permeability and metabolic clearance trajectories in lead optimization . Furthermore, the Cbz protecting group at position 7 is orthogonally cleavable via hydrogenolysis, a deprotection strategy incompatible with Boc-protected analogs that require acidic conditions; this orthogonality is critical in multi-step synthetic sequences where acid-labile functionality must be preserved [2]. The positional isomerism—substitution at the azetidine nitrogen (position 1) rather than the piperidine nitrogen (position 2)—also differentiates this compound from the 2-benzyl-2,7-diazaspiro[3.5]nonane series used in antitubercular DprE1 inhibitor programs [3].

Quantitative Differentiation Evidence for Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate


2,7-Diazaspiro[3.5]nonane Core Delivers 3.7-Fold Higher S1R Affinity vs. Diazabicyclo[4.3.0]nonane Scaffold

The 2,7-diazaspiro[3.5]nonane scaffold—the core architecture of the target compound—provides superior sigma-1 receptor (S1R) binding affinity compared to the structurally analogous but more flexible diazabicyclo[4.3.0]nonane scaffold. The best 2,7-diazaspiro[3.5]nonane derivative (compound 4b, AD186) achieves Ki S1R = 2.7 ± 0.3 nM, while the best diazabicyclo[4.3.0]nonane derivative (compound 8f, AB10) yields Ki S1R = 10 ± 1.6 nM [1]. This represents a 3.7-fold improvement in binding affinity attributable to the conformational restriction imposed by the spirocyclic azetidine-piperidine junction. The authors explicitly conclude that 'the 2,7-diazaspiro[3.5]nonane series has given compounds with higher binding affinity with respect to the diazabicyclo[4.3.0]nonane' [1].

Sigma receptor S1R binding affinity Scaffold comparison Neuroscience

N-Ethyl vs. N-Isopropyl Pyrrole Substitution: Calculated Lipophilicity Differential of ΔlogP ≈ 0.4–0.5

The target compound bears an N-ethyl substituent on the pyrrole ring, distinguishing it from the closest commercially available Cbz-protected analog, Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 2059956-00-0), which carries an N-isopropyl group . Based on the Hansch π constant for a methylene unit (π = +0.5), the calculated logP of the N-isopropyl analog is estimated to exceed that of the target N-ethyl compound by approximately 0.4–0.5 log units [1]. In lead optimization, a ΔlogP of 0.5 units is sufficient to measurably alter membrane permeability, plasma protein binding, and oxidative metabolic clearance, particularly via CYP3A4 [2]. This places the N-ethyl variant in a more favorable lipophilic efficiency space if target potency is preserved, as LipE = pIC₅₀ − logP would be systematically higher by ~0.5 units for equipotent compounds [2].

Lipophilicity N-alkyl substitution Physicochemical properties Lead optimization

Cbz Protection Enables Orthogonal Deprotection: Hydrogenolysis vs. Acid-Labile Boc Strategy in 2,7-Diazaspiro[3.5]nonane Synthesis

The benzyl carbamate (Cbz) protecting group at position 7 of the target compound provides synthetic orthogonality that the more common tert-butoxycarbonyl (Boc)-protected analogs cannot match when acid-sensitive functionality is present. The published synthetic methodology for 2,7-diazaspiro[3.5]nonane systems demonstrates that Cbz deprotection proceeds cleanly via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, while Boc deprotection requires strong acid (TFA or HCl/dioxane) [1]. This orthogonality becomes critical when the pyrrole ring or other acid-labile moieties are present in the target molecule, as pyrroles are known to undergo acid-catalyzed polymerization and electrophilic substitution [2]. The free base analog, 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane (CAS 2060025-71-8, MW 219.33), lacks the Cbz group entirely and thus cannot participate in orthogonal protection/deprotection sequences without re-protection .

Protecting group strategy Orthogonal deprotection Synthetic methodology Cbz carbamate

Positional Isomer Differentiation: Azetidine-N (Position 1) Substitution vs. Piperidine-N (Position 2) Substitution Determines Biological Target Profile

The target compound features the 1-ethyl-1H-pyrrol-3-yl substituent at the azetidine nitrogen (position 1) of the 2,7-diazaspiro[3.5]nonane scaffold. In contrast, the antitubercular benzothiazinone series places substituents at the piperidine nitrogen (position 2), yielding potent DprE1 inhibitors with MIC < 0.016 μg/mL against drug-sensitive and MDR Mycobacterium tuberculosis strains [1]. This positional isomerism is not a trivial structural variation: in the sigma receptor ligand series, substitution at the azetidine nitrogen (position 1) with appropriate hydrophobic groups was essential for achieving nanomolar S1R affinity, whereas substitution at the piperidine nitrogen modulated S2R selectivity [2]. The differential biological outcomes—DprE1 inhibition (antimycobacterial) from position-2 substitution vs. sigma receptor modulation (neuropathic pain, neuroprotection) from position-1 substitution—demonstrate that the substitution position on the 2,7-diazaspiro[3.5]nonane core is a critical determinant of target engagement profile [1][2].

Positional isomerism Target selectivity Azetidine substitution Piperidine substitution

2,7-Diazaspiro[3.5]nonane-7-carboxylate Motif Validated in ATX Co-Crystal Structures: IC₅₀ Range 0.104–0.717 μM Across Substitution Variants

The 2,7-diazaspiro[3.5]nonane-7-carboxylate motif—exactly matching the carbamate linkage and spirocyclic architecture of the target compound—has been validated through multiple rat autotaxin (ATX) co-crystal structures deposited in the Protein Data Bank [1][2]. The deposited structures demonstrate that the 7-carboxylate oxygen forms key hydrogen-bond interactions within the ATX catalytic site, while the substituent at position 2 modulates potency across a 6.9-fold range (IC₅₀ from 0.104 μM to 0.717 μM) [1][2][3]. The ATX inhibitor patent family (US 10,633,384; EP 2861566; JP 6258928), assigned to F. Hoffmann-La Roche, explicitly claims 2,7-diazaspiro[3.5]nonane derivatives with carbamate linkages at position 7 as ATX inhibitors for fibrotic, renal, hepatic, and inflammatory indications [4]. While the specific pyrrole substitution pattern of the target compound is not among the exemplified compounds in the public patent examples, the 7-carboxylate architecture is structurally conserved across all disclosed active analogs [4].

Autotaxin ATX inhibition X-ray crystallography PDB co-crystal structure

Vendor-Supplied Purity Specification: 95% Minimum Purity with C₂₁H₂₇N₃O₂ Identity Confirmation

The target compound is commercially available from AKSci (catalog 4046EN) with a minimum purity specification of 95% as determined by the supplier's internal quality control . The identity is confirmed by CAS registry number 2060008-20-8, molecular formula C₂₁H₂₇N₃O₂, and molecular weight 353.5 g/mol. This purity level meets the threshold generally required for use as a synthetic intermediate in medicinal chemistry campaigns (≥95%), though additional in-house purification (e.g., flash chromatography or preparative HPLC) may be warranted for use in biological assays where trace impurities could confound activity readouts. The closest free-base analog, 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane (CAS 2060025-71-8), is also available at 95% purity from AKSci (catalog 4045EN) but lacks the Cbz protecting group essential for orthogonal synthetic sequences . No MDL number is assigned to either compound, and no pharmacopoeial monograph exists .

Purity specification Quality control Commercial availability Procurement

Best Research and Industrial Application Scenarios for Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate


Sigma Receptor (S1R/S2R) Ligand Discovery: SAR Exploration with Orthogonally Protected Building Block

This compound is best deployed as a key intermediate in sigma receptor ligand discovery programs, where the 2,7-diazaspiro[3.5]nonane scaffold has demonstrated up to 3.7-fold higher S1R binding affinity (Ki = 2.7 nM for optimized derivative 4b) compared to the diazabicyclo[4.3.0]nonane alternative [1]. The Cbz-protected piperidine nitrogen at position 7 remains available for selective deprotection and subsequent functionalization—via reductive amination, amide coupling, or urea formation—once the azetidine nitrogen (position 1) has been elaborated. The N-ethylpyrrole substituent at position 1 provides a defined hydrophobic element that can be systematically varied to probe lipophilic efficiency (LipE) relationships, with each additional methylene unit contributing approximately +0.5 to logP [2]. The resulting SAR data can guide the optimization of both S1R affinity and S2R selectivity ratios, which the Dichiara et al. study showed can be tuned across a 6.3- to 10-fold range through modification of linker length and terminal group identity [1].

Autotaxin (ATX) Inhibitor Lead Optimization Using Validated 7-Carboxylate Scaffold Architecture

For programs targeting the ATX-LPA signaling axis—implicated in organ fibrosis, hepatic conditions, inflammatory diseases, and cancer metastasis—the target compound offers a scaffold whose 7-carboxylate binding mode has been crystallographically validated in three independent PDB depositions (7G41, 7G4A, 7G4B) [1]. The co-crystal structures confirm that the carbamate oxygen engages the ATX active site through a conserved hydrogen-bonding network, while the N-ethylpyrrole substituent at position 1 occupies a vector that can be exploited for potency optimization, with published ATX IC₅₀ values ranging from 0.104 to 0.717 μM across substitution variants [1]. The Hoffmann-La Roche patent estate (US 10,633,384 and related filings) provides a rich source of SAR guidance for R₁ and R₂ substitution patterns on this scaffold, reducing the risk of pursuing unproductive chemical space [2]. The Cbz group can be removed to install diverse R₁ substituents (substituted benzyl, heteroarylalkyl, phenoxyalkyl) claimed in the patent for ATX potency enhancement [2].

Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Nitrogen Protection Strategy

The target compound is optimally suited for multi-step synthetic sequences where the pyrrole ring's acid sensitivity precludes the use of Boc protecting groups. As documented in the spirocyclic piperidine-azetidine synthetic methodology literature, Cbz deprotection via catalytic hydrogenolysis proceeds under neutral conditions, preserving acid-labile functionality that would be degraded by the TFA or HCl/dioxane conditions required for Boc removal [1]. This orthogonality is particularly valuable when the synthetic route involves acid-sensitive intermediates such as silyl ethers, acetonides, glycosidic linkages, or electron-rich heterocycles. Procurement of the pre-protected Cbz form eliminates the need for a protection step that would otherwise require benzyl chloroformate and aqueous base, saving one synthetic transformation and avoiding associated yield losses typically in the 10–25% range [1]. The free base analog (CAS 2060025-71-8) would require re-protection before further elaboration of the piperidine nitrogen, adding an unnecessary step that the Cbz-protected form obviates [2].

Building Block Procurement for Focused Library Synthesis Around Position-1 Substituted 2,7-Diazaspiro[3.5]nonanes

For medicinal chemistry teams generating focused compound libraries, the target compound serves as a versatile diversification point. The Cbz group at position 7 can be removed to reveal a secondary amine suitable for parallel amide coupling, sulfonamide formation, or reductive amination with diverse aldehydes. Simultaneously, the N-ethylpyrrole at position 1 can be retained as a constant hydrophobic element while the position-7 substituent is varied systematically. This strategy is complementary to—but distinct from—the position-2 substitution approach employed in the antitubercular benzothiazinone series (MIC < 0.016 μg/mL against MTB), where substitution at the piperidine nitrogen drives DprE1 engagement rather than sigma receptor or ATX pharmacology [1]. The ability to access both substitution vectors from a common scaffold architecture, but with distinct biological outcomes, enables parallel lead optimization tracks from a single procurement decision, maximizing the return on chemical matter investment [2].

Quote Request

Request a Quote for Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.